Taxane

Taxane Biosynthesis Chemical Taxonomy

Taxane (CAS 1605-68-1) is not a bioactive drug but the unfunctionalized diterpenoid parent hydride—the minimal structural blueprint of the taxane skeleton. It serves as the definitive baseline for biosynthetic pathway mapping (product of the committed taxadiene synthase step), SAR control studies to isolate functional group contributions, and analytical method validation (HPLC/LC-MS). Its inert hydrocarbon core makes it the essential chemotaxonomic marker for bioprospecting Taxus spp. and endophytic fungi. For research requiring the authentic foundational standard—not a pre-functionalized analog—this is your compound.

Molecular Formula C20H36
Molecular Weight 276.5 g/mol
CAS No. 1605-68-1
Cat. No. B156437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxane
CAS1605-68-1
Synonymstaxane
Molecular FormulaC20H36
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C
InChIInChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3
InChIKeyDKPFODGZWDEEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxane (CAS 1605-68-1): The Foundational Diterpenoid Skeleton for Anticancer Drug Discovery and Biosynthesis


Taxane, designated by CAS 1605-68-1 and ChEBI ID 36064, is the fundamental diterpenoid parent hydride for a vast class of natural products known as taxanes [1]. This compound defines the core tricyclo[9.3.1.0³,⁸]pentadecane skeleton [2] from which nearly 500 different taxane compounds are derived, including the blockbuster anticancer agents paclitaxel, docetaxel, and cabazitaxel [3][4]. Unlike its highly functionalized, bioactive derivatives, the taxane parent hydride serves as the essential structural blueprint and a key reference standard for biosynthetic, semi-synthetic, and analytical studies [5].

Why Substituting Taxane (CAS 1605-68-1) with Functionalized Derivatives Leads to Erroneous Biosynthetic and Analytical Conclusions


The unfunctionalized taxane skeleton is not simply a less active version of paclitaxel; it is a chemically and functionally distinct entity. Its value lies precisely in its role as the minimal structural unit [1]. Substituting taxane with a bioactive derivative like paclitaxel or docetaxel would invalidate studies focused on the committed steps of biosynthesis, where the taxane skeleton is the primary product of taxadiene synthase [2][3]. Furthermore, the lack of oxygen functionalities and side chains in the parent hydride makes it an ideal, inert baseline for assessing the impact of specific chemical modifications on properties like microtubule binding affinity or metabolic stability, a comparison that is impossible with the complex, pre-functionalized analogs [4][5].

Quantitative Evidence for Taxane (CAS 1605-68-1) Differentiation vs. Functionalized Analogs and Other Diterpene Skeletons


Taxane Skeleton as the Parent Hydride for Bioactive Taxanes: A Comparative Structural Analysis

Taxane (CAS 1605-68-1) is formally classified as the 'parent hydride' for baccatin III and docetaxel anhydrous in the ChEBI ontology [1]. This relationship is quantitative: it signifies that the taxane skeleton is the minimal, unsubstituted carbon framework from which these complex, biologically active molecules are derived through the addition of functional groups [1].

Taxane Biosynthesis Chemical Taxonomy

Taxane Skeleton as the Sole Product of the Committed Step in Paclitaxel Biosynthesis

The committed step in the biosynthesis of the anticancer drug paclitaxel is catalyzed by taxadiene synthase, which cyclizes the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP) to produce taxa-4(5),11(12)-diene, the parent olefin possessing the taxane skeleton [1][2]. This reaction is unique and obligatory for the formation of all downstream taxanes.

Taxane Biosynthesis Taxadiene Synthase

Comparative Microtubule Binding Affinity: Taxane Skeleton vs. Functionalized Analogs

The taxane skeleton is a critical determinant of microtubule binding, but its affinity is significantly lower than that of functionalized analogs. While the taxane core of baccatin III binds to tubulin with a resolved crystal structure at 1.9 Å, the presence of a C13 side chain dramatically enhances binding affinity [1]. For example, docetaxel exhibits a 1.9-fold higher microtubule binding affinity compared to paclitaxel, demonstrating that modifications to the taxane core, particularly the side chain, directly modulate the strength of the interaction [2].

Taxane Microtubule Binding Affinity

Critical Research and Industrial Applications for Taxane (CAS 1605-68-1) Based on Its Differentiated Properties


Biosynthetic Pathway Elucidation and Metabolic Engineering

Taxane (CAS 1605-68-1) is the essential starting point for mapping the biosynthetic pathways of diverse taxanes. Researchers use it as a reference to identify and characterize the enzymes responsible for oxidizing and functionalizing the core skeleton to produce pharmacologically active compounds like paclitaxel [1][2]. Its unique role as the product of the committed step makes it the primary target for engineering microbial or plant chassis for sustainable, high-yield production of taxane precursors [3].

Structure-Activity Relationship (SAR) Studies for Novel Taxane Development

The unfunctionalized taxane skeleton serves as the definitive control or baseline compound in SAR studies. By quantifying the difference in binding affinity or potency between the core skeleton (e.g., in baccatin III) and various functionalized derivatives (e.g., paclitaxel, docetaxel), researchers can precisely attribute the contribution of specific functional groups or side chains to a molecule's overall pharmacological profile [4][5].

Analytical Method Development and Quality Control

In analytical chemistry, taxane is employed as a reference standard for the development and validation of methods (e.g., HPLC, LC-MS) to detect and quantify complex taxane mixtures in natural product extracts, fermentation broths, or semi-synthetic reactions. Its distinct, unfunctionalized structure provides a well-defined chromatographic peak and mass spectral signature, enabling accurate quantification of more complex taxanes in a sample .

Chemotaxonomic and Phytochemical Classification Studies

The presence of the taxane skeleton is a defining chemotaxonomic marker for the genus Taxus (yews) and certain endophytic fungi. Sourcing and identifying the taxane parent hydride or its minimally oxidized derivatives in a new biological sample is a primary method for confirming the potential of that organism to produce bioactive taxanes, thereby guiding bioprospecting and natural product discovery efforts [1][6].

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